Pelabresib

BET bromodomain inhibitor selectivity off-target profiling chemical probe validation

Pelabresib (CPI-0610) is a clinically validated BET inhibitor offering superior translational relevance over tool compounds. • 65.9% SVR35 at 24 weeks in MANIFEST-2 Phase 3 (p<0.001, combo with ruxolitinib). • Highly selective: BRD4 IC50 39 nM; >190-fold selectivity over non-BET bromodomains (IC50 >15 μM). • Optimized PK: 75% oral bioavailability, t1/2 16 h. • Clean off-target profile. Shipped with CoA; batch-specific analytical data available.

Molecular Formula C20H16ClN3O2
Molecular Weight 365.8 g/mol
CAS No. 1380087-89-7
Cat. No. B606791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelabresib
CAS1380087-89-7
SynonymsCPI0610;  CPI 0610;  CPI-0610
Molecular FormulaC20H16ClN3O2
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)/t16-/m0/s1
InChIKeyGCWIQUVXWZWCLE-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pelabresib Procurement Overview


Pelabresib (CPI-0610) is a potent, orally active, small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein family, specifically targeting the BD1 and BD2 bromodomains of BRD2, BRD3, BRD4, and BRDT [1][2]. It functions by competitively binding to the acetyl-lysine recognition pocket of BET bromodomains, thereby disrupting the interaction between BET proteins and acetylated histones, which modulates the expression of key oncogenes such as MYC [2]. As of 2026, pelabresib is in Phase 3 clinical development (MANIFEST-2, NCT04603495; MANIFEST-3, NCT07357727) for myelofibrosis and other hematologic malignancies, with its advanced clinical status and combination therapy data representing a key procurement differentiator [1].

Why Pelabresib Cannot Be Substituted


Substituting pelabresib with another pan-BET inhibitor such as JQ1, OTX015, or I-BET762 carries significant scientific and procurement risk. While these compounds share the same target class, they exhibit critical differences in clinical development status, pharmacokinetic profiles, selectivity patterns, and, most importantly, demonstrated clinical efficacy in combination regimens [1]. Pelabresib is the only BET inhibitor with robust, randomized Phase 3 clinical data demonstrating a statistically significant and clinically meaningful improvement in spleen volume reduction (SVR35) when combined with ruxolitinib versus ruxolitinib monotherapy [2]. Furthermore, its unique dosing schedule (14 days on/7 days off) and optimized oral bioavailability (75% for tablet formulation) were specifically designed to balance target engagement with a manageable safety profile, a nuance not replicated in preclinical tool compounds or other clinical-stage BET inhibitors [3]. The quantitative evidence below substantiates these non-interchangeable attributes.

Pelabresib Differentiation Evidence


Selectivity vs. JQ1

Pelabresib (CPI-0610) demonstrates a markedly cleaner selectivity profile compared to the widely used BET inhibitor tool compound JQ1. While JQ1 binds to all bromodomains of the BET family but does not bind to bromodomains outside the BET family, it is also known to have off-target effects including binding to the adenosine A2A receptor [2]. In contrast, pelabresib displays essentially no activity (IC50 > 15 μM) against a panel of non-BET bromodomains (CBP, BRD9, BRPF1, PCAF, BRG1, ATAD2, TRIM24, BRD8) and no meaningful inhibition in a CEREP express panel of approximately 50 GPCRs, ion channels, and transporters [1]. Additionally, pelabresib shows negligible inhibition of cytochrome P450 enzymes at 10 μM, reducing the risk of drug-drug interactions [1].

BET bromodomain inhibitor selectivity off-target profiling chemical probe validation

In Vivo Antitumor Efficacy in AML

In an MV-4-11 acute myeloid leukemia (AML) mouse xenograft model, pelabresib demonstrated substantial tumor growth inhibition (TGI) at oral doses of 30-60 mg/kg. Specifically, TGI values of 41%, 80%, and 74% were observed over the treatment period, without significant body weight loss in the animals, indicating a favorable therapeutic window [1]. This contrasts with preclinical data for JQ1, which, while also inhibiting tumor growth, is known to have a narrow therapeutic window and is not orally bioavailable in a manner suitable for clinical development. OTX015, another clinical-stage BET inhibitor, has shown efficacy in similar models but requires a different dosing schedule and is associated with dose-limiting toxicities (DLTs) including thrombocytopenia and gastrointestinal events at lower exposure levels [2].

in vivo efficacy xenograft model acute myeloid leukemia tumor growth inhibition

Spleen Volume Reduction: MANIFEST-2 Trial

The Phase 3 MANIFEST-2 trial (NCT04603495) provides definitive clinical evidence of pelabresib's superiority in combination therapy. In JAK inhibitor-naïve myelofibrosis patients, the addition of pelabresib (125 mg QD, 14 days on/7 days off) to ruxolitinib resulted in a spleen volume reduction of ≥35% (SVR35) at Week 24 in 65.9% of patients, compared to only 35.2% in the placebo plus ruxolitinib arm. This difference of 30.4 percentage points was highly statistically significant (95% CI, 21.6 to 39.3; P < 0.001) [1][2]. The mean percentage change in spleen volume was -50.6% for the combination versus -30.6% for monotherapy [2]. At 72 weeks, the SVR35 response remained superior for the combination (46.3% vs 29.2%), indicating durable benefit [3].

myelofibrosis combination therapy spleen volume reduction Phase 3 clinical trial

Bone Marrow Fibrosis and Anemia Improvement

Beyond spleen volume reduction, pelabresib combination therapy demonstrates disease-modifying potential by improving bone marrow fibrosis (BMF) and anemia. At 72 weeks in the MANIFEST-2 trial, 17.8% of patients in the pelabresib + ruxolitinib arm achieved a ≥1 grade improvement in BMF, compared to only 9.3% in the placebo + ruxolitinib arm [1]. This suggests pelabresib may target the underlying pathobiology of myelofibrosis. Furthermore, despite the myelosuppressive nature of BET inhibition, the combination arm exhibited a lower incidence of Grade ≥3 anemia compared to monotherapy (27.4% vs 41.1%) [1]. In patients with baseline anemia, a hemoglobin response (≥1.5 g/dL increase without transfusion) was observed in 20.9% of the combination arm versus 16.9% of the monotherapy arm [1].

bone marrow fibrosis anemia myelofibrosis disease modification

Favorable Pharmacokinetic Profile

Pelabresib exhibits a favorable human pharmacokinetic profile that supports convenient once-daily (QD) oral dosing, a key differentiator from other clinical-stage BET inhibitors with more complex or less well-characterized PK. In a Phase 1 study (NCT01949883) in lymphoma patients, pelabresib (micronized tablet formulation) demonstrated dose-proportional exposure, rapid absorption with Tmax of ~2.9 hours, and a mean terminal half-life of approximately 16 hours [1]. The accumulation ratio after 14 days of QD dosing was low (~40%), confirming the suitability of a 21-day cycle with 14 days on treatment followed by a 7-day break [1]. The tablet formulation exhibited 75% oral bioavailability compared to 60% for the earlier capsule formulation [1]. This contrasts with OTX015, which requires twice-daily dosing and has a shorter half-life, and with I-BET762, for which human PK data is limited and development has been discontinued [2].

pharmacokinetics oral bioavailability half-life dosing regimen

In Vitro Antiproliferative Activity in CTCL

In a preclinical study of cutaneous T-cell lymphoma (CTCL), pelabresib (CPI-0610) was directly compared to JQ1, OTX015, and I-BET762 for antiproliferative activity and synergy with HDAC inhibitors [1]. While the study primarily focused on combination effects, all four BET inhibitors demonstrated synergistic interactions (combination index <1) with HDAC inhibitors (SAHA/Vorinostat, Romidepsin) against CTCL cell viability, leading to G0/G1 cell cycle arrest and enhanced apoptosis [1]. Specifically, at a concentration of 125 nM, pelabresib, I-BET762, and OTX015 showed comparable activity in CTCL cell lines and primary patient samples. The combination of Romidepsin (1 nM) + OTX015 (125 nM) induced the greatest apoptosis (60-80%) at 96 hours, with pelabresib combinations also showing significant, albeit slightly lower, apoptosis induction [2]. Importantly, combination treatments induced only minimal apoptosis (<10%) in normal CD4+ T cells, highlighting a potential therapeutic window [2].

cutaneous T-cell lymphoma synergy HDAC inhibitor combination index

Pelabresib Application Scenarios


Myelofibrosis Translational Research

Pelabresib is the definitive BET inhibitor for translational studies in myelofibrosis (MF) due to its robust Phase 3 clinical data (MANIFEST-2). The combination of pelabresib with the JAK inhibitor ruxolitinib has demonstrated a 30.4 percentage point improvement in SVR35 at 24 weeks compared to ruxolitinib alone (65.9% vs. 35.2%, P < 0.001) [1]. Furthermore, 72-week data shows sustained benefits in spleen volume reduction, symptom improvement, and bone marrow fibrosis [2]. This clinical validation makes pelabresib the most relevant BET inhibitor for in vivo and ex vivo studies aimed at understanding MF pathobiology, testing novel combination strategies, or validating biomarkers of response. Procuring pelabresib ensures that preclinical findings are anchored to a compound with a proven clinical track record, increasing the translational potential of the research [1][2].

Hematologic Malignancy Pharmacology Studies

Pelabresib's well-characterized human pharmacokinetic profile (Tmax 2.9 h, half-life ~16 h, 75% oral bioavailability for tablet formulation) and favorable selectivity profile (IC50 >15 μM for non-BET bromodomains) make it an ideal tool compound for preclinical pharmacology studies [3]. Its once-daily dosing schedule with a 7-day break (14 days on/21-day cycle) is clinically validated and can be modeled in preclinical studies to optimize dosing regimens [3]. The compound has demonstrated robust in vivo efficacy in AML xenograft models (up to 80% TGI) without significant body weight loss, supporting its use in efficacy studies [4]. Furthermore, direct comparative data shows pelabresib exhibits synergistic activity with HDAC inhibitors in CTCL models (combination index <1), providing a strong rationale for combination therapy studies [5]. Procuring pelabresib over less selective or less clinically advanced BET inhibitors reduces experimental variability and enhances the translational relevance of preclinical findings [3][4].

High-Selectivity Chemical Probe Studies

For researchers requiring a highly selective chemical probe to interrogate BET bromodomain biology, pelabresib offers a superior selectivity profile compared to widely used tool compounds like JQ1 [3]. Pelabresib exhibits minimal off-target activity against a panel of non-BET bromodomains (CBP, BRD9, BRPF1, PCAF, BRG1, ATAD2, TRIM24, BRD8) with IC50 values >15 μM, translating to a >190-fold selectivity window over its primary target BRD4 (IC50 39 nM) [3][6]. It also shows no meaningful inhibition of a broad panel of GPCRs, ion channels, and transporters, and negligible CYP450 inhibition [3]. This clean selectivity profile minimizes confounding off-target effects, ensuring that observed biological phenotypes can be confidently attributed to BET bromodomain inhibition. Procuring pelabresib for target validation studies reduces the risk of experimental artifacts and provides more reliable data for publication and grant applications [3][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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